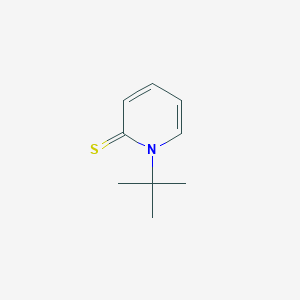

1-Tert-butylpyridine-2-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

162970-18-5 |

|---|---|

Molecular Formula |

C9H13NS |

Molecular Weight |

167.27 g/mol |

IUPAC Name |

1-tert-butylpyridine-2-thione |

InChI |

InChI=1S/C9H13NS/c1-9(2,3)10-7-5-4-6-8(10)11/h4-7H,1-3H3 |

InChI Key |

OXWGHROMTXRMHF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N1C=CC=CC1=S |

Canonical SMILES |

CC(C)(C)N1C=CC=CC1=S |

Synonyms |

2(1H)-Pyridinethione, 1-(1,1-dimethylethyl)- |

Origin of Product |

United States |

Synthetic Methodologies for 1 Tert Butylpyridine 2 Thione and Analogues

Direct Synthetic Routes to N-Alkylpyridine-2-thiones

Direct synthetic routes to N-alkylpyridine-2-thiones, including the tert-butyl derivative, typically commence from pre-formed pyridine (B92270) rings. A common and straightforward method involves the N-alkylation of pyridine-2-thione. Pyridine-2-thione exists in a tautomeric equilibrium with pyridine-2-thiol. wikipedia.orgstackexchange.com The thione form is generally favored, which allows for direct reaction at the nitrogen atom. stackexchange.com

Another prevalent strategy is the thionation of the corresponding N-alkyl-2-pyridone. Reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are frequently employed to convert the carbonyl group of the pyridone into a thiocarbonyl group. This approach is advantageous when the N-alkyl-2-pyridone precursor is readily accessible.

The synthesis can also be achieved starting from 2-halopyridines. For instance, 2-chloropyridine (B119429) can be reacted with a sulfur source like calcium hydrogen sulfide (B99878) or thiourea (B124793) to generate pyridine-2-thione, which can then be N-alkylated. wikipedia.org Alternatively, direct reaction of a 2-halopyridine with a tert-butylamine (B42293) and a sulfur source under specific conditions could potentially yield the target compound, though this route may be complicated by side reactions.

Multicomponent Reaction Strategies Incorporating Thione Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds, including those containing a pyridine-2-thione moiety. bohrium.comymerdigital.comtaylorfrancis.com These one-pot reactions combine three or more starting materials to form a product that incorporates substantial portions of each reactant. bohrium.comymerdigital.com For the synthesis of pyridine-2-thiones, MCRs can be designed to assemble the pyridine ring while simultaneously introducing the thione functionality.

A common strategy involves the condensation of a β-dicarbonyl compound, an aldehyde, a nitrogen source (like ammonium (B1175870) acetate), and a sulfur-containing component. ymerdigital.com Variations of the renowned Hantzsch pyridine synthesis can be adapted for this purpose. taylorfrancis.com For instance, using a thioamide or a related sulfur-containing synthon in place of a standard dicarbonyl component can lead to the direct formation of the pyridine-2-thione ring.

Another approach involves the reaction of α,β-unsaturated ketones with a source of sulfur and nitrogen. For example, the condensation of α,β-unsaturated ketones, malononitrile, and a thiol can yield pyridine-2-thione derivatives under basic catalysis. wikipedia.org The versatility of MCRs allows for the incorporation of a wide range of substituents on the pyridine ring by simply varying the starting materials. bohrium.comresearchgate.net

Functionalization and Derivatization Approaches for Pyridine-2-thiones

Once the pyridine-2-thione scaffold is synthesized, it can undergo a variety of functionalization and derivatization reactions. The presence of the thione group and the pyridine ring offers multiple sites for chemical modification. The sulfur atom of the thione is a soft nucleophile and can be readily alkylated, acylated, or oxidized. S-alkylation with various alkyl halides is a common derivatization, leading to the formation of 2-(alkylthio)pyridines. This reaction is often carried out in the presence of a base to deprotonate the thiol tautomer.

The pyridine ring itself can be functionalized through electrophilic or nucleophilic substitution reactions, although the electron-donating nature of the thione group can influence the regioselectivity of these reactions. For instance, electrophilic aromatic substitution may be directed to the positions ortho and para to the nitrogen atom. Furthermore, C-H functionalization strategies have emerged as powerful tools for the direct introduction of substituents onto the pyridine ring. rsc.org

Steric Considerations in the Synthesis of Tert-butyl Substituted Pyridine Derivatives

The introduction of a bulky tert-butyl group, particularly at the nitrogen atom or at the positions adjacent to it (2- and 6-positions), significantly impacts the reactivity and synthesis of pyridine derivatives. researchgate.netacs.orgstackexchange.comacs.org The steric hindrance imposed by the tert-butyl group can impede the approach of reagents to the nitrogen atom and adjacent carbons. researchgate.netstackexchange.com This steric shielding can make reactions such as N-alkylation more challenging, often requiring more forcing conditions or specialized reagents.

In the synthesis of 2,6-di-tert-butylpyridine (B51100), for example, direct alkylation of pyridine with tert-butyllithium (B1211817) is a common method. wikipedia.org However, this reaction can be sensitive to conditions and may lead to side products. The steric bulk of the tert-butyl groups also influences the basicity of the pyridine nitrogen. While alkyl groups are generally electron-donating and would be expected to increase basicity, the steric hindrance around the nitrogen in 2,6-di-tert-butylpyridine actually decreases its basicity by impeding the solvation of the protonated form. stackexchange.com

For the synthesis of 1-tert-butylpyridine-2-thione, the steric hindrance of the tert-butyl group must be considered during N-alkylation of pyridine-2-thione or in the design of multicomponent reactions. The choice of solvent, base, and reaction temperature can be crucial in overcoming the steric barrier and achieving good yields of the desired product. In some cases, alternative synthetic routes that introduce the tert-butyl group at an earlier stage, before the formation of the pyridine ring, may be more efficient. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared, Raman) for Conformational and Tautomeric Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and bonding within 1-tert-butylpyridine-2-thione. A key area of interest is the potential for thione-thiol tautomerism, a phenomenon common in pyridine-2-thione derivatives. nih.govwikipedia.orgnih.govnist.gov

In the solid state, this compound is expected to exist predominantly in the thione form, characterized by a prominent C=S stretching vibration. The IR and Raman spectra would exhibit characteristic bands corresponding to the vibrational modes of the pyridine (B92270) ring and the tert-butyl group. The presence of the bulky tert-butyl group on the nitrogen atom sterically hinders the formation of intermolecular hydrogen bonds that are often observed in the parent 2-thiopyridine, which can exist as hydrogen-bonded dimers. nih.gov

The tautomeric equilibrium between the thione and thiol forms can be influenced by the solvent environment. In solution, a dynamic equilibrium may exist, and the ratio of the two tautomers can be assessed by monitoring the intensities of the characteristic vibrational bands. For instance, the appearance of an S-H stretching band in the IR spectrum would indicate the presence of the thiol tautomer.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=S (Thione) | Stretching | 1100 - 1250 |

| C-S (Thiol) | Stretching | 600 - 750 |

| S-H (Thiol) | Stretching | 2550 - 2600 |

| C-N (Ring) | Stretching | 1310 - 1360 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (t-Butyl) | Stretching | 2850 - 3000 |

Normal coordinate analysis, aided by computational methods such as Density Functional Theory (DFT), can be employed for a more detailed assignment of the observed vibrational bands. elsevierpure.com Such analyses can provide insights into the force constants of the various bonds and the potential energy distribution among the vibrational modes, further elucidating the conformational and tautomeric landscape of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, confirming the connectivity and stereochemistry of the molecule. uobasrah.edu.iq

In the ¹H NMR spectrum, the tert-butyl group is expected to exhibit a sharp singlet, integrating to nine protons, typically in the upfield region of the spectrum. acdlabs.com The protons on the pyridine ring will appear as a set of multiplets in the aromatic region, with their chemical shifts and coupling patterns being sensitive to the electronic effects of the thione group and the tert-butyl substituent. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum will show distinct resonances for the carbon atoms of the tert-butyl group and the pyridine ring. The chemical shift of the C=S carbon is a particularly useful diagnostic marker, typically appearing significantly downfield. researchgate.net The presence of the tert-butyl group can influence the rotation of the pyridine ring, which can be studied by variable temperature NMR experiments. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | tert-Butyl (CH₃) | 1.0 - 1.5 | Singlet |

| ¹H | Pyridine Ring | 6.5 - 8.5 | Multiplets |

| ¹³C | tert-Butyl (C(CH₃)₃) | 30 - 35 | Quartet |

| ¹³C | tert-Butyl (C(CH₃)₃) | 50 - 60 | Singlet |

| ¹³C | Pyridine Ring | 110 - 150 | Doublets |

| ¹³C | C=S | 170 - 190 | Singlet |

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can be used to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule. These experiments are crucial for distinguishing between potential isomers and for providing a complete picture of the molecular structure in solution.

Electronic Absorption and Emission Spectroscopy for Photophysical Insights into Thione Chromophores

Electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectroscopy provide valuable information about the electronic structure and photophysical properties of the thione chromophore in this compound. youtube.comlibretexts.org The electronic spectrum is dominated by transitions involving the π-system of the pyridine ring and the non-bonding electrons of the sulfur atom. rsc.org

The UV-Vis absorption spectrum is expected to show multiple absorption bands corresponding to different electronic transitions. nist.govresearchgate.netlibretexts.orgsielc.com These include π → π* transitions within the aromatic ring and n → π* transitions involving the lone pair of electrons on the sulfur atom. rsc.org The position and intensity of these bands are sensitive to the solvent polarity and the presence of substituents. The tert-butyl group, being an electron-donating group, may cause a slight bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyridine-2-thione.

Table 3: Expected Electronic Transitions for this compound

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |

| n → π | 350 - 450 | Low |

| π → π | 250 - 350 | High |

Upon excitation, the molecule can relax to the ground state via radiative (fluorescence, phosphorescence) or non-radiative pathways. The fluorescence spectrum provides information about the energy of the lowest excited singlet state. Thiones are known to exhibit interesting photophysical properties, and the presence of the tert-butyl group may influence the quantum yields of fluorescence and phosphorescence. researchgate.netresearchgate.net Time-resolved spectroscopic techniques can be employed to study the dynamics of the excited states and to understand the mechanisms of energy dissipation. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy of Thione-Derived Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for the detection and characterization of paramagnetic species, including free radicals. unibo.itbruker.comyoutube.com While this compound itself is a diamagnetic molecule, its radical cation or anion can be generated through chemical or electrochemical oxidation or reduction. nih.gov

The EPR spectrum of a thione-derived radical would provide information about the distribution of the unpaired electron spin density within the molecule. washington.edursc.org The hyperfine coupling of the unpaired electron with magnetic nuclei, such as ¹⁴N and ¹H, would lead to a characteristic splitting pattern in the EPR spectrum. researchgate.net The analysis of this hyperfine structure can provide valuable insights into the electronic structure of the radical species. nih.govscielo.org

Table 4: Potential Radical Species from this compound for EPR Studies

| Radical Species | Method of Generation | Expected g-value |

| Radical Cation | Chemical/Electrochemical Oxidation | ~2.00 |

| Radical Anion | Chemical/Electrochemical Reduction | ~2.00 |

| Thiyl Radical | Photolysis/Chemical Abstraction | ~2.04 |

EPR spectroscopy can also be used to study the kinetics and mechanisms of reactions involving these radical species. rsc.org For instance, the formation and decay of transient radicals can be monitored in real-time using time-resolved EPR techniques. Such studies are crucial for understanding the role of radical intermediates in various chemical and biological processes.

X-ray Crystallography for Solid-State Structural Determination of Analogues and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound itself may not be readily available, the analysis of its analogues and metal complexes can provide significant insights into its molecular geometry and intermolecular interactions. mdpi.com

In the solid state, the pyridine ring is expected to be essentially planar, with the tert-butyl group adopting a staggered conformation to minimize steric hindrance. The C=S bond length would be a key parameter to confirm the thione tautomer as the dominant form in the crystal lattice. The crystal packing would be influenced by weak intermolecular interactions, such as van der Waals forces and C-H···S hydrogen bonds.

The coordination chemistry of pyridine-2-thione derivatives with various metal ions has been extensively studied. mdpi.com this compound can act as a ligand, coordinating to metal centers through the sulfur atom. X-ray crystallographic studies of such complexes would reveal the coordination geometry around the metal ion and the conformational changes in the ligand upon coordination.

Table 5: Expected Crystallographic Parameters for a Hypothetical Crystal of this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| C=S Bond Length | ~1.7 Å |

| C-N-C Bond Angle | ~120° |

| Intermolecular Interactions | van der Waals, C-H···S |

The structural information obtained from X-ray crystallography is crucial for understanding the structure-property relationships of this compound and for the rational design of new materials with desired properties.

Reactivity and Mechanistic Investigations of 1 Tert Butylpyridine 2 Thione

Nucleophilic and Electrophilic Reactivity Profiles of the Thione Moiety

The thione moiety (C=S) in 1-tert-butylpyridine-2-thione is the primary center of its reactivity, exhibiting both nucleophilic and electrophilic characteristics. This dual reactivity stems from the electronic properties of the carbon-sulfur double bond.

Nucleophilic Character: The sulfur atom of the thione group possesses lone pairs of electrons, rendering it a soft nucleophile. masterorganicchemistry.com It can react with various soft electrophiles. For instance, alkylation reactions readily occur at the sulfur atom when treated with alkyl halides, forming S-alkylpyridinium salts. This reactivity is fundamental to many synthetic transformations involving pyridine-2-thiones.

Electrophilic Character: Conversely, the carbon atom of the C=S bond is electrophilic. masterorganicchemistry.com This is due to the polarization of the bond, with the more electronegative sulfur atom drawing electron density away from the carbon. Consequently, the thione carbon is susceptible to attack by strong nucleophiles. This electrophilicity allows for addition reactions across the C=S double bond. The reactivity is, however, modulated by the electron-donating character of the nitrogen atom within the pyridine (B92270) ring, which can partially delocalize its lone pair, reducing the electrophilicity of the thione carbon compared to simple thioketones.

The interplay between these two profiles allows for a diverse range of chemical transformations, making pyridine-2-thiones versatile building blocks in organic synthesis.

Cycloaddition Reactions Involving Pyridine-2-thiones and Related Thio-heterocycles

Pyridine-2-thiones, including the 1-tert-butyl derivative, can participate in various cycloaddition reactions where the thione group acts as a dienophile or a dipolarophile. wikipedia.orglibretexts.org These reactions are powerful methods for constructing complex heterocyclic systems.

One of the most common types of cycloadditions involving thiones is the [4+2] cycloaddition, or Diels-Alder reaction. In these reactions, the C=S double bond can react with a conjugated diene. The thione typically serves as the dienophile. The reaction results in the formation of a six-membered ring containing a sulfur atom.

Another significant class of reactions is the [3+2] cycloaddition, which involves 1,3-dipoles. Nitrile oxides, for example, can react with the thione moiety of pyridine-2-thiones to form five-membered heterocyclic rings. researchgate.netscispace.com Similarly, diazo compounds can add across the C=S bond.

[2+2] cycloadditions, often photochemically induced, can also occur with alkenes to form four-membered thietane (B1214591) rings. libretexts.org The feasibility and outcome of these cycloaddition reactions are highly dependent on the nature of the reactants, reaction conditions (thermal vs. photochemical), and the electronic properties of the pyridine-2-thione.

Table 1: Examples of Cycloaddition Reactions with Thio-heterocycles

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| [4+2] Cycloaddition | Thione + Diene | Six-membered sulfur heterocycle | wikipedia.org |

| [3+2] Cycloaddition | Thione + Nitrile Oxide | Five-membered sulfur-nitrogen heterocycle | researchgate.netscispace.com |

| [2+2] Cycloaddition | Thione + Alkene | Thietane (four-membered sulfur heterocycle) | libretexts.org |

Radical Chemistry and Oxidative Transformations Promoted by Thione Derivatives

Thione derivatives are well-known for their role in promoting radical reactions. The most notable examples involve esters derived from the tautomeric form, N-hydroxypyridine-2-thione, often referred to as Barton esters. libretexts.org These esters are efficient precursors for generating carbon-centered radicals from carboxylic acids. The process involves the homolytic cleavage of the N-O bond, followed by decarboxylation to yield an alkyl radical. libretexts.org This methodology has been widely applied in deoxygenation (Barton-McCombie reaction), C-C bond formation, and other radical-mediated transformations.

The thione sulfur atom itself is susceptible to oxidation. Treatment with oxidizing agents can lead to various products, including sulfines (S-oxides) or ultimately to the corresponding pyridone (C=O) derivative through oxidative desulfurization. The reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with hypochlorite, for instance, leads to an unexpected oxidative dimerization, highlighting the complex oxidative chemistry of related thione systems. nih.gov The specific outcome of oxidation depends on the oxidant used and the reaction conditions.

The generation of radical cations from pyridine derivatives has also been studied, with hydrogen atom abstraction being a major reaction pathway observed in both gas and solution phases. nih.gov

Photochemical Transformations and Excited State Reactivity (e.g., Hydroxyl Group Abstraction)

The photochemistry of thiones is distinct from that of their carbonyl analogs. Upon absorption of light, this compound can be promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state is often the key reactive intermediate in photochemical transformations. msu.edu

A hallmark reaction in the photochemistry of related N-hydroxypyridine-2-thione esters (Barton esters) is the abstraction of a hydrogen atom from a suitable donor, which is a key step in many radical chain reactions. libretexts.org More broadly, the excited thione can abstract hydrogen atoms from various sources, including solvent molecules or other substrates. For example, studies on ortho-alkyl benzophenones show that excitation can lead to intramolecular hydrogen abstraction. msu.edu

The photochemically initiated homolysis of the N-O bond in Barton esters is a classic example of excited state reactivity. This process efficiently generates radicals under mild conditions and is a cornerstone of modern synthetic radical chemistry. libretexts.org The reaction proceeds via a radical chain mechanism, where the pyridylthiyl radical propagates the chain. libretexts.org

Influence of the 1-Tert-butyl Group on Reaction Kinetics and Stereoselectivity

The 1-tert-butyl group exerts a significant influence on the reactivity of the pyridine-2-thione ring through steric and electronic effects.

Steric Effects: The most prominent effect of the bulky tert-butyl group is steric hindrance. rsc.org This bulkiness can impede the approach of reagents to the nitrogen atom and the adjacent thione group. In nucleophilic substitution reactions at the thione carbon, a large N-substituent can slow down the reaction rate (kinetics) compared to a smaller substituent like a methyl group. basicmedicalkey.com This is because the transition state for nucleophilic attack becomes more crowded and energetically less favorable. libretexts.orguky.edu

Stereoselectivity: The steric bulk of the tert-butyl group can also play a crucial role in controlling the stereoselectivity of reactions. By blocking one face of the molecule, it can direct an incoming reagent to attack from the less hindered side, leading to a preference for one stereoisomer over another. In cycloaddition reactions, the tert-butyl group can influence the facial selectivity of the approach of the other reactant, thereby determining the stereochemistry of the resulting cyclic product.

Electronic Effects: Electronically, the tert-butyl group is a weak electron-donating group through induction. This effect can slightly increase the electron density in the pyridine ring, potentially modulating the nucleophilicity and electrophilicity of the thione moiety. However, its steric influence is generally considered the more dominant factor in controlling the molecule's reactivity.

Table 2: Influence of the 1-Tert-butyl Group on Reactivity

| Feature | Effect on Reaction Kinetics | Effect on Stereoselectivity | Underlying Cause |

|---|---|---|---|

| Steric Hindrance | Decreases reaction rates for sterically demanding transitions states. | Can enhance selectivity by favoring attack from the less hindered face. | Large spatial volume of the tert-butyl group. rsc.orgbasicmedicalkey.com |

| Electronic Donation | Minor influence, may slightly increase nucleophilicity of the sulfur atom. | Generally negligible compared to steric effects. | Inductive effect of the alkyl group. |

Coordination Chemistry of 1 Tert Butylpyridine 2 Thione As a Ligand

Coordination Modes and Ligand Denticity of Pyridine-2-thiones

Pyridine-2-thione and its N-substituted derivatives are known to be versatile ligands, capable of exhibiting a range of coordination modes. Typically, they can act as monodentate ligands, coordinating through either the sulfur or the nitrogen atom. More commonly, they function as bidentate chelating ligands, forming a stable five-membered ring by coordinating to a metal center through both the sulfur and nitrogen atoms. Furthermore, the sulfur atom can act as a bridging ligand between two or more metal centers.

For 1-tert-butylpyridine-2-thione, it is anticipated that it would primarily function as a bidentate N,S-chelating ligand. The presence of the bulky tert-butyl group on the nitrogen atom is not expected to prevent this chelation, though it will have significant steric and electronic consequences.

Complexation with Transition Metal Centers

The interaction of pyridine-2-thione ligands with transition metals is extensive. However, specific data for this compound is not present in the available literature. The following sections outline the expected, but currently unverified, aspects of its coordination chemistry with transition metals.

Synthesis and Structural Characterization of Metal-Thione Complexes

The synthesis of transition metal complexes with this compound would likely follow standard procedures for related pyridine-2-thione ligands. These methods typically involve the reaction of a metal salt with the ligand in a suitable solvent.

Structural characterization of such complexes, presumably through single-crystal X-ray diffraction, would be crucial to definitively determine the coordination geometry and the influence of the tert-butyl group. It is hypothesized that the steric bulk of the tert-butyl group would significantly influence the crystal packing and might lead to distortions in the typical coordination geometries observed for less hindered pyridine-2-thione complexes.

Electronic and Steric Effects of the 1-Tert-butyl Group on Coordination Geometry and Stability

The 1-tert-butyl group is expected to exert significant electronic and steric effects on the coordination properties of the ligand.

Steric Effects: The most profound impact of the tert-butyl group is anticipated to be steric hindrance. This bulkiness can influence:

Coordination Geometry: It may favor the formation of complexes with lower coordination numbers or lead to distorted geometries to accommodate the bulky group.

Complex Stability: While the electronic effects might enhance stability, excessive steric strain could destabilize the complex.

Reactivity: The steric bulk can protect the metal center from incoming substrates, thereby influencing the catalytic activity of the complex.

A hypothetical comparison of bond angles in metal complexes is presented below to illustrate the potential steric impact.

| Ligand | Metal | M-N Bond Length (Å) (Predicted) | M-S Bond Length (Å) (Predicted) | N-M-S Bite Angle (°) (Predicted) |

| Pyridine-2-thione | Generic M(II) | ~2.10 | ~2.30 | ~85-90 |

| This compound | Generic M(II) | Potentially longer | Relatively unchanged | Potentially smaller |

Electrochemical Properties and Redox Behavior of Metal-Thione Complexes

The electrochemical properties of metal complexes are intrinsically linked to the electronic nature of the ligands. The electron-donating tert-butyl group in this compound is expected to make the metal center more electron-rich. Consequently, it would be easier to oxidize and more difficult to reduce compared to analogous complexes with less electron-donating substituents.

Cyclic voltammetry studies would be necessary to quantify these effects. The expected trend in redox potentials is summarized in the table below.

| Complex Type | Redox Process | Expected Potential vs. Unsubstituted Analogue |

| [M(this compound)n] | M(II)/M(III) Oxidation | Lower (less positive) |

| [M(this compound)n] | M(II)/M(I) Reduction | Lower (more negative) |

Catalytic Activity and Reaction Mechanisms of Metal-Thione Complexes

Metal complexes of pyridine-2-thione derivatives have been explored as catalysts in various organic transformations. The introduction of the 1-tert-butyl group could modulate the catalytic activity through both electronic and steric effects. The increased electron density at the metal center could enhance its reactivity in certain catalytic cycles, while the steric bulk could improve selectivity by controlling substrate access to the active site. However, without experimental data, any discussion on the catalytic activity and reaction mechanisms of metal-1-tert-butylpyridine-2-thione complexes remains purely speculative.

Coordination with Main Group Elements

The coordination chemistry of pyridine-2-thiones extends to main group elements. These interactions are often driven by the hard-soft acid-base (HSAB) principle, with the softer sulfur atom preferentially binding to softer main group elements and the harder nitrogen atom to harder elements. While plausible, there is no specific information in the scientific literature regarding the coordination of this compound with main group elements. The steric hindrance from the tert-butyl group would likely play a crucial role in determining the feasibility and structure of any such complexes.

Computational Chemistry and Advanced Theoretical Investigations

Quantum Chemical Calculations for Ground State Geometries and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electron distribution of 1-tert-butylpyridine-2-thione in its ground state. Methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry, predicting key structural parameters such as bond lengths and angles.

For the core pyridine-2-thione structure, computational studies on the parent molecule, 2-pyridinethione, provide foundational insights. nih.govacs.org These studies analyze the tautomeric equilibrium between the thione form (where the hydrogen is on the nitrogen) and the thiol form (2-pyridinethiol, where the hydrogen is on the sulfur). High-level calculations confirm that while the thiol form is slightly more stable in the gas phase, the thione tautomer is overwhelmingly favored in solution due to its much larger dipole moment. nih.govacs.orgresearchgate.net For this compound, the presence of the tert-butyl group permanently affixes the molecule in the thione form.

DFT calculations reveal the electronic landscape of the molecule. The nitrogen atom in the pyridine (B92270) ring is sp²-hybridized, with its lone pair residing in an sp² orbital within the plane of the ring, not contributing to the aromatic π-system. wikipedia.orglibretexts.org This nitrogen atom has an electron-withdrawing inductive effect on the ring. wikipedia.orgstackexchange.com The electronic structure is characterized by a delocalized π-system across the pyridine ring, influenced by the electron-donating character of the thione group. The bulky tert-butyl group primarily exerts a steric influence, though it can also have minor electronic effects.

Table 1: Selected Optimized Geometrical Parameters for Pyridine-2-thione (Parent Compound) Data derived from computational studies on the parent molecule, 2-pyridinethione, as a reference for the core structure.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length | C=S | ~1.68 Å |

| Bond Length | N1-C2 | ~1.38 Å |

| Bond Length | N1-C6 | ~1.35 Å |

| Bond Length | C2-C3 | ~1.42 Å |

| Angle | C6-N1-C2 | ~124° |

| Angle | N1-C2-S | ~126° |

| Angle | N1-C2-C3 | ~114° |

Density Functional Theory (DFT) Studies of Reaction Mechanisms, Transition States, and Energy Profiles

DFT is a powerful tool for exploring the potential energy surfaces of chemical reactions involving this compound. It allows for the identification of transition states, the calculation of activation energies, and the elucidation of reaction mechanisms.

A key reaction mechanism studied in the parent compound, pyridine-2-thione, is the tautomerization to 2-pyridinethiol. DFT calculations have been used to map the energy profile of this intramolecular proton transfer. nih.govacs.org These studies show that the direct intramolecular transition state lies at a very high energy (25-30 kcal/mol) above the ground state tautomers, making a direct uncatalyzed reaction unlikely. nih.govacs.org Instead, the tautomerization is proposed to occur through a lower-energy pathway involving a hydrogen-bonded dimer, where the proton transfer is facilitated between two molecules. acs.org

For this compound, while tautomerization is blocked, DFT can be used to study other reactions, such as its behavior as a ligand in coordination chemistry or its participation in cycloaddition reactions. acs.org For instance, calculations could model the reaction pathway of its S-alkylation, identifying the transition state structure and the reaction's energy barrier, thus providing insights into its reactivity with electrophiles.

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Energetic Predictions

For highly accurate energy predictions, ab initio post-Hartree-Fock methods are often employed. wikipedia.orgwikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory, explicitly include electron correlation, which is neglected in the simpler Hartree-Fock approximation. epfl.chststephens.net.inresearchgate.net

In the study of the parent pyridine-2-thione/thiol system, high-level methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) and complete basis set (CBS) extrapolations were used to obtain benchmark energetic data. nih.govacs.org These calculations established that the thiol form (2SH) is more stable than the thione form (2S) in the gas phase by approximately 2.61 kcal/mol. acs.orgresearchgate.net This high-accuracy value serves as a "gold standard" against which the performance of various DFT functionals can be judged. Such methods are crucial for obtaining reliable thermochemical data when experimental values are unavailable. For this compound, these methods could be used to accurately calculate properties like its proton affinity or the binding energy in complexes.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment. biorxiv.org While specific MD studies on this compound are not prominent in the literature, the methodology is well-suited to explore several of its features.

An MD simulation could be used to map the conformational landscape associated with the rotation of the bulky tert-butyl group around the C-N bond. This would reveal the rotational energy barrier and the preferred orientations of the methyl groups relative to the pyridine ring. Furthermore, placing the molecule in a simulation box with a solvent, such as water, would allow for the study of intermolecular interactions. nih.gov MD simulations can calculate radial distribution functions to show how solvent molecules arrange around the solute, identifying key interaction sites like the sulfur atom for hydrogen bonding. Such simulations are critical for understanding solvation effects and the molecule's behavior in a biological or chemical medium.

Spectroscopic Parameter Prediction and Validation through Computational Methods

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental spectra for validation. nih.gov DFT calculations can provide accurate predictions of vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis).

For the parent pyridine-2-thione, computational studies have calculated vibrational frequencies to aid in the interpretation of experimental FTIR spectra. nih.gov For this compound, similar calculations would predict characteristic vibrational modes, including the prominent C=S stretch and various modes associated with the tert-butyl group (e.g., C-H stretching and bending).

Similarly, NMR chemical shifts can be calculated and compared to experimental data. chemicalbook.comresearchgate.net The accuracy of these predictions helps confirm the molecular structure. Calculations would predict the chemical shifts for the protons on the pyridine ring and the single peak for the equivalent protons of the tert-butyl group. Discrepancies between calculated and experimental values can often be attributed to solvent effects, which can also be modeled computationally.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Pyridine-2-thione (Parent Compound)

| Spectroscopic Data | Method | Calculated Value | Experimental Value |

| ¹H NMR Shift (DMSO-d₆) | - | - | 7.67, 7.43, 7.31, 6.77 ppm chemicalbook.com |

| UV-Vis λmax (Ethanol) | - | - | 283 nm, 364 nm nist.gov |

| Aromaticity (NICS) | B3LYP | -3.5 ppm (Thione) | - |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orgyoutube.com The energies and spatial distributions of these orbitals are key indicators of a molecule's nucleophilic and electrophilic character. youtube.comyoutube.com

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the sulfur atom and the π-system of the ring, making these sites nucleophilic and susceptible to attack by electrophiles. The LUMO is likely a π* antibonding orbital distributed over the pyridine ring, indicating that the ring is the primary site for accepting electrons from nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial reactivity descriptor. youtube.comschrodinger.com A small gap generally implies high chemical reactivity and polarizability. irjweb.com DFT calculations can accurately predict this gap. nih.govnih.gov Other calculated descriptors, such as chemical potential, hardness, and electrophilicity index, provide further quantitative measures of the molecule's reactivity.

Table 3: Conceptual Frontier Molecular Orbitals and Reactivity Descriptors for this compound

| Parameter | Description | Expected Characteristics |

| HOMO | Highest Occupied Molecular Orbital | Localized on the thione group (S) and π-system; indicates sites for electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Delocalized π* orbital on the pyridine ring; indicates sites for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Moderate gap, indicating a stable but reactive molecule. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Related to (E_LUMO - E_HOMO)/2; indicates stability. |

| Electrophilicity Index (ω) | Measure of electron-accepting capability | Expected to be moderate, reflecting the electron-deficient nature of the pyridine ring. |

Emerging Research Directions and Potential Advanced Applications

Advanced Materials Science Applications (e.g., in Optoelectronics, Energy Conversion)

The unique electronic and structural characteristics of pyridine-2-thione derivatives make them promising candidates for applications in advanced materials science, particularly in the fields of optoelectronics and energy conversion. The core pyridine (B92270) ring, being electron-deficient, can be systematically modified to tune its electronic properties. The introduction of a tert-butyl group at the nitrogen atom in 1-tert-butylpyridine-2-thione is expected to significantly influence its photophysical and electrochemical behavior.

The tert-butyl group, being electron-donating through an inductive effect, can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the pyridine-2-thione core. This tuning of the electronic band gap is a critical factor in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. While specific experimental data for this compound is not yet widely available, the general properties of related pyridine derivatives in optoelectronic applications provide a basis for predicting its potential.

| Property | Pyridine-2-thione (General) | Expected Influence of N-tert-butyl Group | Potential Application |

| Luminescence | Some derivatives exhibit fluorescence. | The tert-butyl group may enhance luminescence quantum yields by inducing a more rigid conformation and preventing non-radiative decay pathways. | Emissive layers in OLEDs. |

| Electron Affinity | The pyridine ring is a good electron acceptor. | The inductive effect of the tert-butyl group may slightly decrease the overall electron affinity. | Electron-transporting materials in OPVs. |

| Solubility | Varies with substitution. | The bulky tert-butyl group is likely to increase solubility in organic solvents, facilitating solution-based processing of thin films. | Printable electronics. |

| Thermal Stability | Generally stable. | The tert-butyl group may influence the packing in the solid state, which in turn affects thermal stability. | Stable components in electronic devices. |

Supramolecular Assemblies and Self-Organizing Systems Incorporating Pyridine-2-thiones

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where pyridine-2-thione derivatives have shown considerable promise. The pyridine-2-thione moiety possesses multiple sites for hydrogen bonding and coordination with metal ions, making it an excellent building block for the construction of complex, self-organizing systems.

The thione group (C=S) is a potent hydrogen bond acceptor, while the pyridine nitrogen can also participate in hydrogen bonding, although this is blocked in this compound. The sulfur atom can also act as a soft donor for coordination to metal centers. The introduction of the bulky tert-butyl group is expected to exert significant steric influence on the formation of supramolecular assemblies. While it may hinder some forms of close packing, it could also direct the formation of specific, well-defined architectures by controlling the approach of interacting molecules.

Crystal structures of related pyridine-2-thione derivatives often reveal intricate networks of hydrogen bonds and π-π stacking interactions. nih.govresearchgate.netresearchgate.netnih.gov For this compound, the absence of an N-H donor precludes the formation of the common hydrogen-bonded dimers observed in the parent pyridine-2-thione. However, the C=S group remains a strong hydrogen bond acceptor, and the pyridine ring can still participate in π-π stacking and C-H···π interactions.

| Interaction Type | Pyridine-2-thione | This compound (Predicted) | Resulting Supramolecular Structure |

| N-H···S Hydrogen Bonding | Forms strong dimeric structures. | Absent due to N-substitution. | Altered packing motifs compared to the parent compound. |

| C-H···S Hydrogen Bonding | Possible with aromatic C-H donors. | Expected to be a significant interaction, directing crystal packing. | Formation of chains or sheets. |

| π-π Stacking | Common between pyridine rings. | May be sterically hindered by the tert-butyl group, leading to offset or tilted arrangements. | Potentially porous or layered structures. |

| Metal Coordination | The sulfur atom coordinates to various metals. | The bulky tert-butyl group could influence the coordination geometry and the nuclearity of metal complexes. | Mononuclear or dinuclear complexes with specific catalytic or magnetic properties. |

Role in Organocatalysis and Metal-Free Transformations

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. Pyridine derivatives are well-established as effective organocatalysts, often acting as nucleophilic or basic catalysts. nih.gov The pyridine-2-thione scaffold, with its unique combination of a pyridine ring and a thione group, offers interesting possibilities in this domain.

While specific applications of this compound in organocatalysis are yet to be explored, its structural features suggest potential roles in various transformations. The nitrogen atom's basicity is a key feature of many pyridine-based catalysts; however, in this compound, the bulky tert-butyl group would sterically hinder the nitrogen's ability to act as a simple base or nucleophile. This steric hindrance could, however, be advantageous in creating "non-coordinating" or "hindered" base systems, which can deprotonate substrates without strongly interacting with other reactive intermediates. wikipedia.org

Furthermore, the thione group could participate in catalysis through various mechanisms, including acting as a hydrogen bond acceptor to activate substrates or participating in radical-based processes. Metal-free C-H functionalization reactions are a significant area of modern organic synthesis, and pyridine derivatives have been employed as catalysts or ligands in such transformations. researchgate.netnih.govnih.govresearchgate.net

| Catalytic Role | General Pyridine Derivatives | Potential for this compound | Example Transformation |

| Brønsted Base | Widely used. | Steric hindrance from the tert-butyl group would make it a highly selective, non-nucleophilic base. | Elimination reactions, deprotonation of carbon acids. |

| Lewis Base | The nitrogen atom acts as a Lewis base. | Steric hindrance would likely disfavor this role for the nitrogen atom. | N/A |

| Hydrogen Bond Acceptor | The nitrogen atom can accept hydrogen bonds. | The thione sulfur is a strong hydrogen bond acceptor and could play a primary role in substrate activation. | Michael additions, aldol reactions. |

| Radical Initiator/Mediator | Can be involved in radical reactions. | The thione group could potentially be involved in radical pathways under photochemical or thermal conditions. | Radical additions to alkenes. |

Theoretical Design and Prediction of Novel this compound Derivatives

Computational chemistry and theoretical design have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new functional molecules before their synthesis. For this compound, theoretical studies can provide valuable insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) is a powerful method for calculating the geometric and electronic properties of molecules. DFT calculations can be used to determine the HOMO and LUMO energy levels, the molecular electrostatic potential, and the vibrational frequencies of this compound and its derivatives. This information is crucial for predicting their behavior in optoelectronic devices, their reactivity in chemical transformations, and their ability to form supramolecular assemblies.

By computationally screening a library of virtual derivatives of this compound with different substituents on the pyridine ring, it is possible to identify candidates with optimized properties for specific applications. For example, the introduction of electron-withdrawing or electron-donating groups at various positions on the ring can be used to fine-tune the electronic properties for applications in organic electronics. Similarly, the introduction of additional hydrogen bonding sites could be explored to create derivatives with specific self-assembly behaviors.

| Computational Method | Property Predicted | Application of Prediction |

| Density Functional Theory (DFT) | HOMO/LUMO energies, bond lengths, vibrational frequencies. | Predicting optoelectronic properties, reaction mechanisms, and spectroscopic signatures. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. | Designing molecules with specific colors and luminescent properties for dyes and OLEDs. |

| Molecular Dynamics (MD) Simulations | Self-assembly behavior, conformational preferences. | Understanding the formation of supramolecular structures and predicting crystal packing. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity or catalytic performance based on molecular descriptors. | Designing new catalysts or therapeutic agents. researchgate.netnih.gov |

Interdisciplinary Research Synergies in Chemical Sciences

The full potential of this compound and its derivatives is most likely to be realized through interdisciplinary research that bridges the traditional sub-disciplines of chemistry. The exploration of this molecule and its analogues sits at the intersection of materials science, supramolecular chemistry, and catalysis.

For instance, the design of new materials for energy conversion could benefit from a synergistic approach that combines the synthesis of novel this compound derivatives with theoretical modeling of their electronic properties and experimental characterization of their performance in devices. Similarly, the development of new catalytic systems could involve the use of this compound as a ligand for metal catalysts, where the supramolecular interactions of the ligand could influence the activity and selectivity of the catalytic center.

The self-assembly properties of these molecules could also be harnessed to create functional materials. For example, the formation of ordered thin films through self-assembly could be used to create surfaces with specific electronic or catalytic properties. The interplay between the molecular design, the resulting supramolecular architecture, and the final material properties is a key area for future investigation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for obtaining high-purity 1-Tert-butylpyridine-2-thione, and how can reaction conditions be optimized?

- Methodology : Use nucleophilic substitution or metal-catalyzed cross-coupling reactions to introduce the tert-butyl group to pyridine-2-thione precursors. Optimize solvent polarity (e.g., DMSO or THF) and temperature (70–100°C) to enhance yield. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel with gradient elution (hexane:ethyl acetate). Validate purity using melting point analysis and NMR spectroscopy .

- Data Consideration : Track reaction kinetics under varying conditions (e.g., catalyst loading, solvent systems) to identify optimal parameters.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.3 ppm, singlet) and thione sulfur’s deshielding effect on adjacent pyridine protons (δ >7.5 ppm) .

- FT-IR : Confirm C=S stretching vibrations (~1100–1250 cm⁻¹) and tert-butyl C-H stretches (~2960 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the tert-butyl group .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

- Guidelines : Store under inert atmosphere (argon) at –20°C to minimize oxidation of the thione group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products. Avoid prolonged exposure to light due to potential photolytic cleavage of the C=S bond .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in transition-metal catalysis, and how does the tert-butyl group influence ligand properties?

- Experimental Design : Compare catalytic efficiency (e.g., turnover frequency, enantioselectivity) of Pd or Ru complexes with this compound versus analogs lacking the tert-butyl group. Use DFT calculations to analyze steric and electronic effects of the tert-butyl substituent on metal-ligand bonding .

- Data Contradictions : Address discrepancies in reported catalytic activities by evaluating solvent coordination competition or ligand lability via in situ NMR or X-ray crystallography .

Q. How can researchers resolve contradictions in literature regarding the ecological toxicity of this compound?

- Methodology : Conduct standardized OECD 207 (earthworm toxicity) and OECD 201 (algae growth inhibition) tests. Compare results with structurally similar compounds (e.g., pyridine-2-thiones with varying substituents) to isolate the tert-butyl group’s contribution. If no toxicity data exists (as noted in SDS ), prioritize these studies to fill knowledge gaps.

Q. What strategies are effective for incorporating this compound into supramolecular systems, and how does its steric bulk affect host-guest interactions?

- Approach : Synthesize macrocyclic hosts (e.g., calixarenes) functionalized with this compound. Use isothermal titration calorimetry (ITC) to quantify binding constants with guest molecules (e.g., metal ions). Compare with less bulky analogs to assess steric hindrance effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.